An In-Depth Technical Guide to Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride, a unique heterocyclic entity, has garnered significant interest within the medicinal chemistry landscape. Its rigid, three-dimensional spirocyclic framework offers a distinct advantage in the design of novel therapeutics, providing precise spatial orientation of functional groups for optimal target engagement. This guide serves as a comprehensive technical resource, delving into the chemical properties, synthesis, analytical characterization, and, most notably, the pharmacological potential of this compound, with a focus on its role as a potent and selective modulator of the human somatostatin receptor subtype 2 (sst2).
Chemical Identity and Properties
The fundamental characteristics of Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride are summarized in the table below, providing a foundational understanding of this molecule.
| Property | Value | Source |
| CAS Number | 231938-20-8 | [1][2][3] |
| Molecular Formula | C₁₃H₁₆ClNO | [4] |
| Molecular Weight | 237.73 g/mol | [4] |
| IUPAC Name | spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride | N/A |
| Synonyms | 2,3-dihydrospiro[indene-1,4'-piperidine]-3-one hydrochloride | [5] |
Synthesis and Structural Elucidation
While a specific, publicly available, step-by-step synthesis protocol for Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is not extensively documented, a plausible synthetic route can be conceptualized based on established organic chemistry principles and analogous transformations. The synthesis would likely involve a multi-step sequence, culminating in the formation of the spirocyclic core.
Proposed Synthetic Pathway
A logical approach to the synthesis of the parent compound, spiro[indene-1,4'-piperidin]-3(2H)-one, could involve the reaction of a suitable indanone precursor with a protected piperidine derivative. The final step would then be the formation of the hydrochloride salt.
Caption: Proposed synthetic workflow for Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.
Experimental Protocol (Hypothetical):
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Knoevenagel Condensation: 1,3-indandione would be reacted with a protected 4-aminopiperidine derivative in a suitable solvent, such as ethanol or toluene, with a catalytic amount of a base like piperidine or sodium acetate. This reaction would likely proceed under reflux conditions to yield a condensation product.
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Cyclization/Rearrangement: The resulting intermediate would then undergo an intramolecular cyclization and rearrangement to form the spiro[indene-1,4'-piperidin]-3(2H)-one core. The specific conditions for this step would be highly dependent on the nature of the protecting group on the piperidine nitrogen.
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Deprotection: If a protecting group is used, it would be removed in this step to yield the free base.
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Salt Formation: The purified spiro[indene-1,4'-piperidin]-3(2H)-one would be dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.
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Purification: The final product would be purified by recrystallization to obtain a solid of high purity.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization would be essential.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the indene ring system, aliphatic protons of the piperidine ring, and a characteristic signal for the methylene group adjacent to the ketone. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons of the spirocyclic system. |
| FT-IR | Characteristic absorption bands for the C=O stretch of the ketone, N-H stretch of the piperidinium ion, and C-H stretches of the aromatic and aliphatic moieties. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₁₃H₁₅NO) and a fragmentation pattern consistent with the spirocyclic structure. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine should be in close agreement with the calculated values for C₁₃H₁₆ClNO. |
Applications in Drug Discovery: A Focus on Somatostatin Receptor Agonism
The spiro[indene-piperidine] scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating significant biological activity. A key publication in the Journal of Medicinal Chemistry highlights that spiro[1H-indene-1,4'-piperidine] derivatives are potent and selective non-peptide agonists of the human somatostatin receptor subtype 2 (sst2).[6][7] This finding strongly suggests that Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride could serve as a valuable building block or lead compound in the development of novel sst2 agonists.
The Role of the sst2 Receptor
The sst2 receptor is a G-protein coupled receptor that plays a crucial role in various physiological processes, including the regulation of hormone secretion and cell proliferation.[8] Agonists of the sst2 receptor are clinically used for the treatment of conditions such as acromegaly, neuroendocrine tumors, and certain types of cancer.[8]
Mechanism of Action: A Molecular Perspective
The agonistic activity of spiro[indene-piperidine] derivatives at the sst2 receptor is attributed to their ability to bind to the receptor and induce a conformational change that triggers downstream signaling pathways. This interaction is highly specific, with these compounds showing significantly lower affinity for other somatostatin receptor subtypes.[6]
Caption: Proposed signaling pathway for sst2 receptor agonism by Spiro[indene-1,4'-piperidin]-3(2H)-one derivatives.
The binding of the spiroindene compound to the sst2 receptor is believed to stabilize an active conformation of the receptor, leading to the activation of inhibitory G-proteins (Gi/o). This, in turn, inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP concentration mediates the downstream cellular responses, such as the inhibition of growth hormone secretion from the pituitary gland.[6]
Conclusion
Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride represents a molecule of significant interest for drug discovery and development. Its confirmed CAS number and fundamental properties provide a solid starting point for further investigation. The established link between the parent spiro[indene-piperidine] scaffold and potent, selective sst2 receptor agonism opens up exciting avenues for the design of novel therapeutics for a range of endocrine and oncological disorders. While a detailed synthetic protocol remains to be fully elucidated in the public domain, the proposed synthetic strategies and analytical characterization methods outlined in this guide provide a robust framework for its preparation and validation. The unique structural features and promising biological activity of this compound underscore its potential as a valuable tool for researchers and scientists in the ongoing quest for innovative medicines.
References
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Yang, L., Guo, L., Pasternak, A., Mosley, R., Rohrer, S., Birzin, E., Foor, F., Cheng, K., Schaeffer, J., & Patchett, A. A. (1998). Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists. Journal of Medicinal Chemistry, 41(13), 2175–2179. [Link]
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ACS Publications. (n.d.). Spiro[1H-indene-1,4'-piperidine] Derivatives As Potent and Selective Non-Peptide Human Somatostatin Receptor Subtype 2 (sst2) Agonists. Figshare. Retrieved from [Link]
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LookChem. (n.d.). 2,3-dihydrospiro[indene-1,4'-piperidine]-3-one hydrochloride. Retrieved from [Link]
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Aislun Bio-tech (Shanghai) Co., Ltd. (n.d.). Spiro[indene-1,4-piperidin]-3(2H)-one hydrochloride|231938-20-8. Retrieved from [Link]
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O'Toole, D., & Saveanu, A. (2020). Discovery and SAR Studies of Orally Active Somatostatin Receptor Subtype-2 (SSTR2) Agonists for the Treatment of Acromegaly. ACS chemical neuroscience, 11(10), 1482–1494. [Link]
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Erasmus University Rotterdam. (n.d.). The functional role of somatostatin receptor subtypes in pituitary adenomas. In RePub. Retrieved from [Link]
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